![molecular formula C17H14F3NO2S B6506287 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione CAS No. 1396868-99-7](/img/structure/B6506287.png)

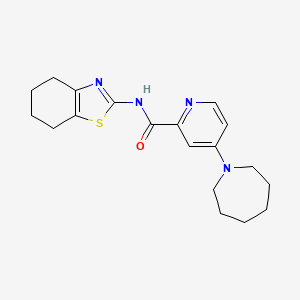

4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a trifluoromethyl group attached to a phenyl ring, and a thiophene ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing trifluoromethyl group. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique

Electrochemical Polymerization for Enhanced Charge Storage

- Application : By inserting methyl groups at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs primarily at the 5-position. This results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .

High-Contrast Electrochromic Devices

- Application : TTPD-based conjugated copolymers have been employed in high-contrast ECDs. Their reversible color changes make them suitable for dynamic displays and energy-efficient windows .

Organic Photovoltaics (OPVs)

- Application : TTPD derivatives can serve as electron-donating components in OPV devices. Their absorption properties and energy levels contribute to efficient charge separation and power conversion .

Chemical Sensors

- Application : TTPD-modified electrodes or films can be used for selective detection of target molecules (e.g., gases, ions, or biomolecules). The unique electronic structure of TTPD enhances sensitivity and selectivity .

Biomedical Imaging Agents

- Application : TTPD derivatives, when appropriately functionalized, exhibit fluorescence properties. Researchers explore their use as imaging agents for tracking cellular processes and disease diagnostics .

Supramolecular Chemistry and Host-Guest Interactions

- Application : TTPD-based host molecules can selectively bind guest species (e.g., metal ions, organic molecules) through π-π stacking or other interactions. These systems find applications in molecular recognition and drug delivery .

Orientations Futures

Propriétés

IUPAC Name |

4-thiophen-2-yl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO2S/c18-17(19,20)13-4-1-3-11(7-13)10-21-15(22)8-12(9-16(21)23)14-5-2-6-24-14/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGVYCBHNPFJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-yl)-1-(3-(trifluoromethyl)benzyl)piperidine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)

![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)

![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)

![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)

![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)

![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)

![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)

![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)

![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)

![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)